molecular formula C8H17N3O2 B14402343 4-(N''-Methylcarbamimidamido)butyl acetate CAS No. 85888-18-2

4-(N''-Methylcarbamimidamido)butyl acetate

Katalognummer: B14402343
CAS-Nummer: 85888-18-2
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: DPYOMFGZUJEXAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N’‘-Methylcarbamimidamido)butyl acetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an acetate group attached to a butyl chain, which is further linked to a methylcarbamimidamido group. Esters are known for their pleasant odors and are commonly used in the fragrance and flavor industries. The unique structure of 4-(N’'-Methylcarbamimidamido)butyl acetate makes it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N’'-Methylcarbamimidamido)butyl acetate typically involves the esterification of butyl alcohol with acetic acid in the presence of a catalyst. The reaction can be represented as follows:

CH3COOH+CH3(CH2)3OHCH3COO(CH2)3CH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3(\text{CH}_2)_3\text{OH} \rightarrow \text{CH}_3\text{COO}(\text{CH}_2)_3\text{CH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​(CH2​)3​OH→CH3​COO(CH2​)3​CH3​+H2​O

In this reaction, acetic acid (CH₃COOH) reacts with butyl alcohol (CH₃(CH₂)₃OH) to form butyl acetate (CH₃COO(CH₂)₃CH₃) and water (H₂O). The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid to speed up the reaction.

Industrial Production Methods

On an industrial scale, the production of 4-(N’'-Methylcarbamimidamido)butyl acetate involves similar esterification processes but with optimized conditions for large-scale production. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. Industrial production also focuses on minimizing waste and energy consumption to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

4-(N’'-Methylcarbamimidamido)butyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and acid.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃).

Major Products

    Hydrolysis: Butyl alcohol and acetic acid.

    Oxidation: Depending on the conditions, products can include aldehydes, ketones, or carboxylic acids.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(N’'-Methylcarbamimidamido)butyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4-(N’'-Methylcarbamimidamido)butyl acetate involves its interaction with specific molecular targets. The acetate group can participate in esterification and hydrolysis reactions, while the methylcarbamimidamido group can interact with various biological molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyl acetate: A simpler ester with similar solvent properties but lacking the methylcarbamimidamido group.

    Ethyl acetate: Another ester with similar properties but a shorter carbon chain.

    Methyl acetate: A smaller ester with different physical and chemical properties.

Uniqueness

4-(N’'-Methylcarbamimidamido)butyl acetate is unique due to the presence of the methylcarbamimidamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Eigenschaften

CAS-Nummer

85888-18-2

Molekularformel

C8H17N3O2

Molekulargewicht

187.24 g/mol

IUPAC-Name

4-[(N'-methylcarbamimidoyl)amino]butyl acetate

InChI

InChI=1S/C8H17N3O2/c1-7(12)13-6-4-3-5-11-8(9)10-2/h3-6H2,1-2H3,(H3,9,10,11)

InChI-Schlüssel

DPYOMFGZUJEXAK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCCCNC(=NC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.